Carbamic acid, (8-aminooctyl)-, phenylmethyl ester

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

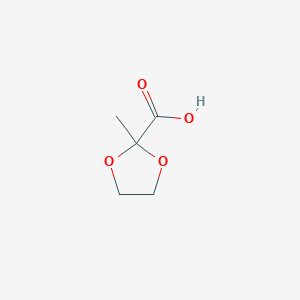

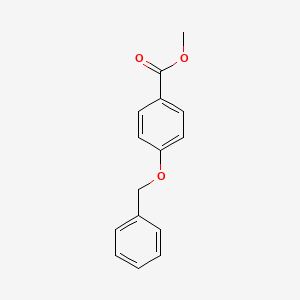

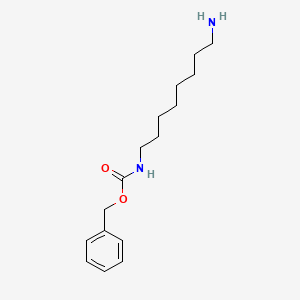

“Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” is a product intended for research use only1. It has a molecular formula of C16H26N2O2 and a molecular weight of 278.39 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.Molecular Structure Analysis

The molecular structure of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” is represented by the molecular formula C16H26N2O21. This compound is also known as PAC and is a polar organic compound1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” are represented by its molecular formula C16H26N2O2 and its molecular weight of 278.39 g/mol1. More detailed properties like melting point, boiling point, and density could not be found from the web search results.科研应用

Enantioselective Synthesis

Carbamic acid derivatives, including (8-aminooctyl)-, phenylmethyl ester, have been utilized in the enantioselective preparation of dihydropyrimidones, contributing to advancements in the synthesis of chiral compounds through the Mannich reaction (Goss, Dai, Lou, & Schaus, 2009).

Palladium-Catalyzed Amination

These carbamic acid derivatives serve as ammonia equivalents in palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).

Prodrug Development

In the context of pharmaceuticals, certain carbamic acid esters have been synthesized and evaluated as prodrug forms, aimed at protecting parent phenols against first-pass metabolism following oral administration (Hansen, Faarup, & Bundgaard, 1991).

Chemical Synthesis Without Phosgene

These compounds are also significant in developing processes for synthesizing chemicals like tolylenediisocyanate without using phosgene, showcasing their role in safer and more environmentally friendly industrial chemical processes (Aso & Baba, 2003).

Pharmacological Actions

Carbamic acid esters, including the phenylmethyl variant, have been studied for their physostigmine-like action in pharmacology, contributing to our understanding of their effects on toxicities, miotic action, and intestinal peristalsis (Aeschlimann & Reinert, 1931).

Safety And Hazards

The safety and hazards of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” are not specified in the web search results. However, it’s important to note that this product is not intended for human or veterinary use1.

未来方向

Unfortunately, I couldn’t find specific information on the future directions of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.

Please note that the information provided is based on the available web search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

性质

IUPAC Name |

benzyl N-(8-aminooctyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPJSKSDZXQOJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340181 |

Source

|

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(8-aminooctyl)carbamate | |

CAS RN |

66095-19-0 |

Source

|

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。